3-Phenyltoxoflavin 3-Phenyltoxoflavin
Brand Name: Vulcanchem
CAS No.: 32502-63-9
VCID: VC7967530
InChI: InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: Array
Molecular Formula: C13H11N5O2
Molecular Weight: 269.26 g/mol

3-Phenyltoxoflavin

CAS No.: 32502-63-9

Cat. No.: VC7967530

Molecular Formula: C13H11N5O2

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyltoxoflavin - 32502-63-9

Specification

CAS No. 32502-63-9
Molecular Formula C13H11N5O2
Molecular Weight 269.26 g/mol
IUPAC Name 1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Standard InChI InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key SFOMBJIIZPCRJH-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a pyrimido[5,4-e][1, triazine system, a bicyclic framework merging pyrimidine and triazine rings. Key structural features include:

  • Methyl groups at N¹ and N⁶ positions, enhancing lipophilicity and metabolic stability .

  • Phenyl group at C³, contributing to π-π stacking interactions and steric effects .

  • Dione functionalities at C⁵ and C⁷, enabling hydrogen bonding and redox activity .

The molecular formula is C₁₃H₁₁N₅O₂, with a molecular weight of 285.27 g/mol . The SMILES notation (O=C1N=C2C(=NC(=NN2C)C3=CC=CC=C3)C(=O)N1C) and InChI key (SFOMBJIIZPCRJH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Synonyms and Registry Data

Common synonyms include:

  • 3-Phenyltoxoflavin

  • 1,6-Dimethyl-3-phenylpyrimido[5,4-e] triazine-5,7(1H,6H)-dione
    Its CAS registry number is 32502-63-9, critical for database searches and patent filings .

Synthesis and Methodological Advances

Key Synthetic Routes

The synthesis leverages hydrazone intermediates and reductive cyclization strategies. A representative pathway involves:

  • Hydrazone Formation: Condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones .

  • Nitrosation: Treatment with nitrous acid (HNO₂) to introduce nitroso groups .

  • Reductive Cyclization: Intramolecular ring closure under reducing conditions to yield the pyrimidotriazinedione core .

Source details an alternative route using methylhydrazine as a surrogate for hydrazine, enabling regioselective alkylation at N⁸ to produce isomers with varied pharmacological profiles .

Optimization and Scalability

Lead optimization efforts focus on improving CC₅₀/EC₅₀ ratios (a measure of cytotoxicity vs. efficacy) and drug metabolism/pharmacokinetic (DMPK) properties. For example, derivative 1f achieved a CC₅₀/EC₅₀ ratio of 92, alongside enhanced metabolic stability in rat microsomes . These advances highlight the scaffold’s adaptability for medicinal chemistry .

Physicochemical Properties

Experimental and predicted properties include:

PropertyValueSource
Density1.415 g/cm³
Boiling Point581°C (760 mmHg)
Flash Point305.2°C
Aqueous SolubilityMedium to high
LogP (Partition Coefficient)~1.2 (predicted)

The compound’s moderate aqueous solubility and high thermal stability suggest suitability for oral formulations, though further pharmacokinetic studies are needed .

Pharmacological Evaluations

Cytoprotective Activity

Derivatives of this scaffold exhibit potent cytoprotective effects against rotenone-induced toxicity in neuronal models, with EC₅₀ values in the low micromolar range . The mechanism may involve mitochondrial protection or reactive oxygen species (ROS) scavenging, though target identification remains incomplete .

Toxicity Profile

The CC₅₀/EC₅₀ ratio of 92 for derivative 1f indicates a wide therapeutic window, though in vivo toxicity data for the parent compound are lacking .

Applications and Future Directions

Medicinal Chemistry

The scaffold’s tunable substitution patterns (N¹, C³, N⁶, N⁸) make it a versatile platform for:

  • Neuroprotective agents: Optimizing derivatives for blood-brain barrier penetration .

  • Antimicrobials: Exploring activity against resistant pathogens via novel mechanisms .

Material Science

High thermal stability and aromaticity suggest potential as:

  • Ligands for metal-organic frameworks (MOFs).

  • Electron-transport materials in organic electronics .

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